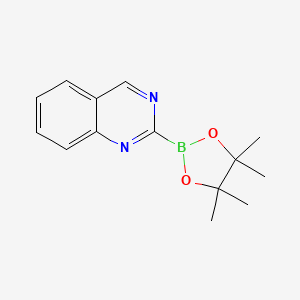
4-Aminobiphenyl-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobiphenyl-13C6 is a labeled isotopic compound of 4-Aminobiphenyl, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study the behavior of 4-Aminobiphenyl in various chemical and biological systems. 4-Aminobiphenyl itself is an organic compound with the formula C12H11N, known for its historical use in the rubber industry and as an intermediate in dye manufacturing .
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobiphenyl-13C6 can be synthesized by the reduction of 4-Nitrobiphenyl-13C6. The reduction process typically involves the use of reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst . Another method involves the reaction of 4-Azidobiphenyl-13C6 with diphosphorus tetraiodide in benzene, followed by the addition of water to promote the formation of the amine .
Industrial Production Methods
Due to its carcinogenic properties, the industrial production of 4-Aminobiphenyl has ceased in many countries. for research purposes, this compound is produced in controlled laboratory settings, ensuring minimal exposure and adherence to safety protocols .
化学反应分析
Types of Reactions
4-Aminobiphenyl-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group in 4-Nitrobiphenyl-13C6 can be reduced to form this compound.
Substitution: It can undergo electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver can oxidize this compound.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products
Oxidation: N-hydroxy-4-aminobiphenyl-13C6.
Reduction: This compound.
Substitution: Various azo compounds depending on the coupling agent used.
科学研究应用
4-Aminobiphenyl-13C6 is extensively used in scientific research to study the metabolic pathways and carcinogenic mechanisms of 4-Aminobiphenyl. Its applications include:
作用机制
4-Aminobiphenyl-13C6 exerts its effects primarily through the formation of DNA adducts. The compound is metabolized in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl-13C6, which can then react with DNA to form adducts . These DNA adducts can cause mutations, leading to chromosomal instability and potentially initiating carcinogenesis .
相似化合物的比较
Similar Compounds
4-Nitrobiphenyl-13C6: A precursor in the synthesis of 4-Aminobiphenyl-13C6.
4-Azidobiphenyl-13C6: Another precursor used in alternative synthetic routes.
Benzidine: A structurally similar aromatic amine known for its carcinogenic properties.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and study in various research applications. Its ability to form DNA adducts makes it a valuable tool in understanding the mechanisms of carcinogenesis and the effects of aromatic amines on biological systems .
属性
分子式 |
C12H11N |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)aniline |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1+1,2+1,3+1,4+1,5+1,10+1 |
InChI 键 |
DMVOXQPQNTYEKQ-GEPOPZQUSA-N |
手性 SMILES |
C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


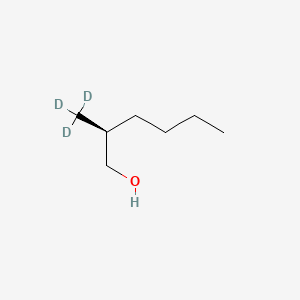
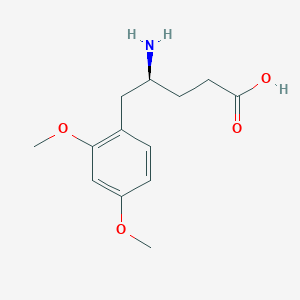
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
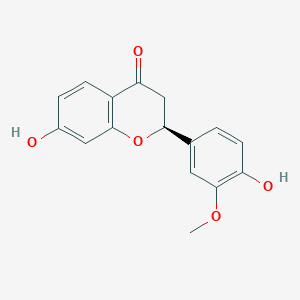

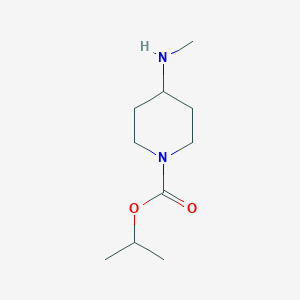


![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
